molecular formula C17H30N2O4 B2612837 tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate CAS No. 1286264-11-6

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate

Cat. No.: B2612837
CAS No.: 1286264-11-6
M. Wt: 326.437
InChI Key: QHIWWLORQJESCI-HDJSIYSDSA-N
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Description

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylcarbamate group and a tetrahydro-2H-pyran-4-carbonylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylcarbamate intermediate: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form the cyclohexylcarbamate intermediate.

    Introduction of the tetrahydro-2H-pyran-4-carbonylamino group: The intermediate is then reacted with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of a base to introduce the tetrahydro-2H-pyran-4-carbonylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate**

Uniqueness

The uniqueness of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(oxane-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-17(2,3)23-16(21)19-14-6-4-13(5-7-14)18-15(20)12-8-10-22-11-9-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIWWLORQJESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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